molecular formula C15H15NO2 B11719208 1-(2-(2,3-Dimethylphenoxy)pyridin-4-yl)ethan-1-one

1-(2-(2,3-Dimethylphenoxy)pyridin-4-yl)ethan-1-one

Cat. No.: B11719208
M. Wt: 241.28 g/mol
InChI Key: SFIOLNWZVVEIAI-UHFFFAOYSA-N
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Description

1-(2-(2,3-Dimethylphenoxy)pyridin-4-yl)ethan-1-one is an organic compound that features a pyridine ring substituted with a 2,3-dimethylphenoxy group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2,3-Dimethylphenoxy)pyridin-4-yl)ethan-1-one typically involves the reaction of 2,3-dimethylphenol with 4-chloropyridine under basic conditions to form the 2,3-dimethylphenoxy-pyridine intermediate. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2,3-Dimethylphenoxy)pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 1-(2-(2,3-Dimethylphenoxy)pyridin-4-yl)ethanoic acid.

    Reduction: 1-(2-(2,3-Dimethylphenoxy)pyridin-4-yl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-(2,3-Dimethylphenoxy)pyridin-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(2,3-Dimethylphenoxy)pyridin-4-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels.

Comparison with Similar Compounds

Similar Compounds

    1-(2-aminopyridin-3-yl)ethan-1-one: Similar structure but with an amino group instead of the dimethylphenoxy group.

    1-(pyridin-4-yl)ethan-1-one: Lacks the dimethylphenoxy substitution.

    2-Acetylpyridine: Similar core structure but without the phenoxy substitution.

Uniqueness

1-(2-(2,3-Dimethylphenoxy)pyridin-4-yl)ethan-1-one is unique due to the presence of the 2,3-dimethylphenoxy group, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-[2-(2,3-dimethylphenoxy)pyridin-4-yl]ethanone

InChI

InChI=1S/C15H15NO2/c1-10-5-4-6-14(11(10)2)18-15-9-13(12(3)17)7-8-16-15/h4-9H,1-3H3

InChI Key

SFIOLNWZVVEIAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=CC(=C2)C(=O)C)C

Origin of Product

United States

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